N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
CAS No.:
Cat. No.: VC18908378
Molecular Formula: C25H25FN4O2
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25FN4O2 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
| Standard InChI | InChI=1S/C25H25FN4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-18-3-9-21(26)10-4-18/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,27,31) |
| Standard InChI Key | LMZOJVBIAJIUMY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=C(C=C4)F |
Introduction
N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound is characterized by its intricate molecular structure, which includes a pyrazolo[1,5-a]pyrazine core, a 4-fluorobenzyl group, and a propanamide moiety. Its molecular weight is approximately 432.5 g/mol, indicating a large and complex molecule with potential biological activity.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multiple reaction steps starting from simpler organic precursors. The choice of reagents and reaction conditions significantly impacts the yields and purity of the products formed from these reactions.
Biological Activities and Potential Applications
Compounds with similar structures to N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide have shown diverse biological activities, including anti-inflammatory and neuroprotective effects. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors, which can modulate their activity and potentially lead to therapeutic effects.
Comparison of Similar Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide | Fluorobenzyl group, pyrazolo[1,5-a]pyrazine core | Potential neuroprotective properties |
| N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide | 4-fluorobenzyl group, pyrazolo[1,5-a]pyrazine core | Potential therapeutic effects through biological target interaction |
| 3-{4-Oxo-2-[4-(isopropyl)phenyl]}pyrazolo[1,5-a]pyrazine | Lacks fluorine substituent | Neuroprotective properties |
Future Research Directions
Further research is needed to fully understand the biological activities and potential therapeutic applications of N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide. Interaction studies with biological targets and in vivo experiments will be crucial for determining its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume